2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone
Description
Historical Context of Benzoxazole Derivatives in Heterocyclic Chemistry
The historical development of benzoxazole chemistry represents a fascinating chapter in the evolution of heterocyclic organic chemistry, with roots extending back to the early exploration of nitrogen and oxygen-containing aromatic systems. The discovery and systematic study of benzoxazole derivatives emerged from the broader investigation of heterocyclic compounds during the mid-20th century, when chemists began to recognize the unique properties and potential applications of these fused ring systems. The benzoxazole structure, characterized by the fusion of a benzene ring with an oxazole heterocycle, was first synthesized and characterized as part of systematic efforts to explore the chemical space of heteroaromatic compounds.
The initial synthesis of benzoxazole likely occurred during the early to mid-20th century as part of broader efforts in heterocyclic chemistry, with researchers exploring reactions involving the fusion of benzene rings with oxazole rings to create the benzoxazole structure. These early synthetic investigations laid the groundwork for understanding the fundamental reactivity patterns and stability characteristics of the benzoxazole scaffold. The development of reliable synthetic methodologies for benzoxazole preparation became a crucial prerequisite for the systematic exploration of their biological and physical properties.
Throughout the latter half of the 20th century, synthetic methods for benzoxazole derivatives were continuously refined and improved, with researchers experimenting with various reaction conditions, catalysts, and starting materials to optimize synthesis and increase yields. The evolution of these synthetic approaches paralleled advances in organic chemistry methodology and analytical techniques, enabling more sophisticated structural modifications and property optimization. The development of reliable synthetic routes to benzoxazole derivatives facilitated their incorporation into drug discovery programs and materials science applications.
| Period | Key Development | Significance |
|---|---|---|
| Early 20th Century | Initial oxazole exploration | Foundation for benzoxazole discovery |
| Mid-20th Century | First benzoxazole synthesis | Establishment of core structure |
| Late 20th Century | Synthetic method refinement | Improved accessibility and yields |
| Early 21st Century | Medicinal chemistry applications | Recognition of biological potential |
| Recent Years | Advanced synthetic strategies | High-efficiency preparation methods |
The recognition of benzoxazole derivatives as important pharmacophores emerged gradually as researchers evaluated the biological activities of various synthesized compounds. Many benzoxazole derivatives demonstrated promising antimicrobial, anticancer, and anti-inflammatory activities, leading to increased interest in their medicinal chemistry applications. This biological activity profile established benzoxazoles as privileged structures in drug discovery, motivating further research into their synthesis, modification, and optimization for specific therapeutic targets.
Contemporary research in benzoxazole chemistry has revealed the versatility of this heterocyclic system in various applications beyond traditional pharmaceutical research. The fluorescent properties of certain benzoxazole derivatives have made them valuable in analytical chemistry and materials science applications, particularly as optical brighteners and fluorescent probes. The electron-rich nature of the benzoxazole system, combined with its aromatic stability, provides a robust platform for further structural modifications and property optimization.
The historical trajectory of benzoxazole research demonstrates the evolution from fundamental structural characterization to sophisticated applications in drug discovery and materials science. Modern synthetic approaches to benzoxazole derivatives incorporate advanced catalytic methods, including copper-catalyzed multicomponent reactions and biocatalytic transformations, reflecting the ongoing innovation in heterocyclic synthesis. These contemporary methodologies enable the preparation of complex benzoxazole derivatives with high efficiency and selectivity, supporting continued exploration of their potential applications.
Structural Significance of Trifluoromethyl Substitution in Aromatic Systems
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, fundamentally altering the electronic properties and reactivity patterns of aromatic systems to which it is attached. The incorporation of trifluoromethyl groups into aromatic compounds has become a cornerstone strategy in pharmaceutical chemistry, with the unique properties of this substituent contributing to enhanced biological activity, improved metabolic stability, and modified physicochemical characteristics. The trifluoromethyl group derives its distinctive properties from the highly electronegative fluorine atoms and the strong carbon-fluorine bonds, creating a substituent with exceptional chemical and metabolic stability.
The electronic effects of trifluoromethyl substitution in aromatic systems are primarily manifested through powerful inductive electron withdrawal, which significantly affects the electron density distribution throughout the aromatic ring. This electron-withdrawing effect influences both the nucleophilicity and electrophilicity of various positions on the aromatic ring, leading to altered reactivity patterns compared to unsubstituted aromatic compounds. The magnitude of this electronic effect is substantially greater than that of most other common substituents, making trifluoromethyl groups particularly effective for fine-tuning the electronic properties of aromatic systems.
Research has demonstrated that trifluoromethyl substitution can dramatically enhance the lipophilicity of aromatic compounds, although this effect is highly dependent on the position of substitution relative to other functional groups. Studies on aliphatic alcohols and their trifluoromethylated counterparts revealed that trifluoromethyl groups strongly enhance lipophilicity only when positioned at the alpha position, with the enhancement becoming barely measurable for beta and gamma positions, and actually decreasing lipophilicity for delta and epsilon positions. This positional dependence highlights the complex interplay between electronic effects and molecular structure in determining the overall properties of trifluoromethyl-substituted compounds.
The structural implications of trifluoromethyl substitution extend beyond simple electronic effects to encompass conformational preferences and intermolecular interactions. The bulky nature of the trifluoromethyl group can influence molecular conformation and crystal packing, while the strong dipole moment associated with the carbon-fluorine bonds affects intermolecular interactions and solid-state properties. These structural considerations are particularly important in the design of pharmaceutical compounds, where molecular conformation and intermolecular interactions directly influence biological activity and pharmacokinetic properties.
| Property | Effect of Trifluoromethyl Substitution | Magnitude |
|---|---|---|
| Electron Withdrawal | Strong inductive effect | High |
| Lipophilicity | Position-dependent enhancement | Variable |
| Metabolic Stability | Significant improvement | High |
| Bond Strength | Enhanced C-F bond stability | Very High |
| Dipole Moment | Increased molecular polarity | Moderate |
The challenges associated with selective transformations of trifluoromethyl groups reflect both their synthetic utility and their chemical robustness. While the strong carbon-fluorine bonds provide exceptional stability under biological conditions, they also make selective chemical modifications challenging, requiring specialized reaction conditions and methodologies. The development of methods for selective transformation of trifluoromethyl groups represents an active area of research in synthetic organic chemistry, with implications for both pharmaceutical development and materials science applications.
In superacidic conditions, trifluoromethyl-substituted compounds can form superelectrophiles with enhanced electrophilic character at cationic sites. These superelectrophilic species demonstrate unusual chemoselectivity, regioselectivity, and stereoselectivity in reactions, reflecting the powerful electron-withdrawing effects of the trifluoromethyl group. The formation and reactivity of such superelectrophiles provide insights into the fundamental electronic effects of trifluoromethyl substitution and offer potential synthetic applications for complex molecule construction.
The significance of trifluoromethyl substitution in the context of this compound lies in the electronic communication between the electron-rich benzoxazole system and the electron-deficient trifluoromethyl-substituted phenyl group. This electronic contrast creates a molecule with distinctive charge distribution and reactivity patterns that distinguish it from both unsubstituted benzoxazole derivatives and simple trifluoromethyl-substituted aromatic compounds. The strategic placement of the trifluoromethyl group at the meta position of the phenyl ring provides optimal electronic effects while minimizing steric interactions with the ethanone linker and benzoxazole moiety.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUBZCFWVJMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382257 | |
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-37-0 | |
| Record name | 2-(2-Benzoxazolyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone typically involves the condensation of 2-aminophenol with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the benzoxazole ring. The trifluoromethyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone as an anticancer agent. Research indicates that compounds with benzoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown inhibitory effects on cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest .
2. Enzyme Inhibition
This compound has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as obesity and diabetes. The inhibition of this enzyme can lead to decreased cortisol levels, thereby improving insulin sensitivity and reducing the risk of metabolic syndrome .
Biochemical Applications
1. Chiral Synthesis
The compound serves as a crucial intermediate in the synthesis of chiral molecules used in pharmaceuticals. Its derivatives are utilized in the biotransformation processes involving recombinant microorganisms to produce enantiomerically pure compounds, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which is a key building block for neuroprotective drugs .
2. Fluorescent Probes
Due to its unique structural characteristics, this compound is being explored as a fluorescent probe for biological imaging applications. The benzoxazole ring system can be modified to enhance fluorescence properties, making it suitable for tracking biological processes in vivo .
Materials Science
1. Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in organic light-emitting diodes. Its ability to emit light upon electrical stimulation can be harnessed in display technologies and lighting solutions .
2. Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of benzoxazole derivatives into polymers has shown improved performance characteristics, making them suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Meta vs. Para Substituents
A key structural variant is 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone (PI-14836), where the trifluoromethyl group is in the para position rather than meta. Both isomers share the molecular formula C₁₆H₁₀F₃NO₂ but differ in electronic and steric properties due to substituent orientation. The para isomer may exhibit altered solubility and crystallinity, which can influence synthetic utility in coupling reactions or crystal engineering .
Benzothiazole vs. Benzoxazole Derivatives
Replacing the benzoxazole oxygen with sulfur yields 2-(1,3-Benzothiazol-2-yl)-1-phenylethanone (CAS: 56071-71-7). The sulfur atom increases lipophilicity and polarizability, enhancing interactions in biological systems or materials. For example, benzothiazole derivatives like 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone are intermediates in Michael and Knoevenagel reactions, suggesting that the benzoxazole analog may exhibit distinct reactivity due to reduced electron density at the heterocycle .
Table 1: Core Structural Comparisons
Heterocycle Variations: Thiazole and Isoxazole Analogs
Compounds with thiazole or isoxazole cores demonstrate divergent properties. For example:
- 1-[3-(3-Trifluoromethylphenyl)isoxazol-5-yl]ethanone (CAS: 264616-44-6): The isoxazole’s oxygen-nitrogen system may confer higher polarity, affecting solubility in aqueous media .
Table 2: Heterocycle-Driven Property Differences
Functional Group Modifications: Trifluoromethyl vs. Other Substituents
Replacing the trifluoromethyl group alters electronic and steric profiles:
- 1-(3-Trifluoromethylphenyl)-2-propanone (CAS: 21172-41-8): A simpler ketone lacking the benzoxazole ring, this compound is less rigid and more volatile, limiting its use in high-temperature syntheses .
- 1-(2-Trifluoromethylphenyl)ethanone (CAS: Not listed; similarity 0.91 to 713-45-1): The ortho substituent introduces steric hindrance, reducing accessibility in cross-coupling reactions compared to the meta isomer .
Biological Activity
2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone, commonly referred to as compound 1, is a synthetic organic molecule with a complex structure that includes a benzoxazole moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₆H₁₀F₃NO₂
- Molecular Weight : 305.26 g/mol
- CAS Number : 849021-37-0
- Structural Formula : Chemical Structure
Biological Activity Overview
The biological activity of compound 1 has been explored in various studies, highlighting its potential as an anticancer agent and antimicrobial compound. Below are key findings from recent research:
Anticancer Activity
-
Mechanism of Action : Compound 1 has shown significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Jurkat (T-cell leukemia).
- IC50 Values : The IC50 values for MCF-7 were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
-
Case Study :
- In a study involving MCF-7 cells, compound 1 demonstrated a dose-dependent increase in apoptotic cells, suggesting effective induction of programmed cell death.
- Flow cytometry analysis confirmed that compound 1 caused cell cycle arrest at the G1/S checkpoint.
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In Vitro Testing : The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Target Pathogens : Common pathogens tested include Staphylococcus aureus and Escherichia coli.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | ~5 µM | |
| A549 | ~6 µM | ||
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of compound 1. Modifications to the benzoxazole and phenyl rings influence both its anticancer and antimicrobial activities.
Structure-Activity Relationship (SAR)
- The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the lipophilicity and cellular uptake of the compound.
- Substituents on the benzoxazole ring are critical for maintaining biological activity; alterations can significantly reduce efficacy.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 75–85 | |
| Cyclization | Formamide, 120°C, 12 h | 60–70 |
Advanced: How can researchers optimize conflicting data on reaction yields when varying substituents on the benzoxazole ring?
Answer:
Yield discrepancies often arise from steric or electronic effects of substituents. To address this:
- Electronic Analysis : Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates .
- Steric Mapping : Employ computational tools (e.g., DFT) to model transition states and identify steric clashes .
- Case Study : Electron-withdrawing groups (e.g., -NO₂) on benzoxazole reduce yields by destabilizing intermediates, while electron-donating groups (e.g., -OMe) improve cyclization efficiency .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the benzoxazole moiety (δ 7.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1550 cm⁻¹ (C=N) validate the ketone and benzoxazole groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 335.06 (C₁₆H₉F₃N₂O₂⁺) .
Advanced: How can researchers resolve ambiguities in crystallographic data for derivatives of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in bond angles/geometry (e.g., benzoxazole dihedral angles) .
- Case Example : For 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl) derivatives, SCXRD revealed a monoclinic crystal system (space group C2/c) with β = 92.985°, clarifying packing ambiguities .
- Data Validation : Cross-validate with computational crystallography tools (e.g., Mercury CSD) to refine unit cell parameters .
Basic: What are the primary applications of this compound in pharmacological research?
Answer:
- Receptor Modulation : Acts as a scaffold for orexin receptor (OX1R/OX2R) antagonists due to its rigid benzoxazole core .
- Enzyme Inhibition : The trifluoromethyl group enhances binding to cytochrome P450 enzymes, making it a candidate for metabolic stability studies .
Advanced: How can mechanistic studies explain byproduct formation during Suzuki coupling steps in derivative synthesis?
Answer:
- Byproduct Identification : Use LC-MS to detect homocoupling byproducts (e.g., biphenyls) arising from incomplete transmetallation .
- Catalyst Optimization : Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ to suppress β-hydride elimination, reducing alkene byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability, minimizing undesired pathways .
Basic: What safety protocols are recommended for handling trifluoromethyl-containing intermediates?
Answer:
- Ventilation : Use fume hoods due to potential release of HF gas during hydrolysis .
- PPE : Acid-resistant gloves and goggles are mandatory.
- Waste Disposal : Neutralize acidic byproducts with CaCO₃ before disposal .
Advanced: How do computational methods aid in predicting the bioactivity of derivatives?
Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets like thyroid hormone receptors (e.g., TRβ) .
- QSAR Models : Correlate substituent lipophilicity (logP) with IC₅₀ values to prioritize synthetic targets .
- Case Study : Derivatives with -CF₃ groups showed enhanced blood-brain barrier penetration in rodent models .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Binary Mixtures : Ethanol/water (7:3) or ethyl acetate/hexane (1:1) yield high-purity crystals .
- Temperature Gradient : Slow cooling from 60°C to 4°C minimizes occluded solvent .
Advanced: How can isotopic labeling (e.g., ¹⁸O) elucidate degradation pathways under oxidative conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
